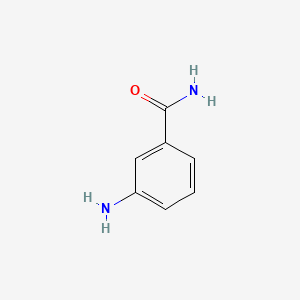

3-Aminobenzamide

描述

inhibitor of poly ADP ribose synthetase

Structure

3D Structure

属性

IUPAC Name |

3-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPDZHWVNUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188922 | |

| Record name | 3-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-24-9 | |

| Record name | 3-Aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J365YF1YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-116 °C | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Aminobenzamide: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzamide (3-AB) is a well-characterized small molecule and a first-generation inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1] Initially identified for its role in sensitizing cancer cells to DNA alkylating agents and radiation, 3-AB has become a benchmark compound for studying the intricate processes of DNA repair, genomic stability, and cell death.[2] Its primary mechanism involves the competitive inhibition of PARP enzymes, which are critical sensors and signalers of DNA damage, particularly single-strand breaks (SSBs).[3][4] This guide provides an in-depth technical overview of 3-AB's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: PARP Inhibition

The central role of this compound in DNA repair modulation stems from its potent inhibition of PARP enzymes, primarily PARP1 and PARP2.[3][4]

The PARP-Mediated DNA Repair Cascade

Upon detection of a DNA single-strand break (SSB), PARP1 binds to the damaged site through its zinc-finger domains.[4] This binding event triggers a conformational change, activating the enzyme's catalytic domain. The activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear acceptor proteins, such as histones.[4][5]

This PARylation event serves as a scaffold, recruiting a cohort of DNA repair proteins to the damage site.[6] Key recruited factors include X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III (LigIII), and DNA polymerase beta (polβ), which collectively form the core machinery for the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways.[4][6]

This compound's Inhibitory Action

This compound's molecular structure mimics the nicotinamide moiety of NAD+.[1][3] This structural similarity allows it to bind to the catalytic domain of PARP, acting as a competitive inhibitor and effectively blocking the synthesis of PAR chains.[2][3] By preventing PARylation, 3-AB disrupts the recruitment of the necessary repair machinery to the site of DNA damage.[6] This leads to a delay in the rejoining of DNA strand breaks, effectively stalling the repair process.[7][8] The consequence is an accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, leading to the formation of more cytotoxic double-strand breaks (DSBs) and ultimately, cell death.[9][10]

Quantitative Data Summary

The efficacy of 3-AB as a PARP inhibitor is demonstrated by its IC50 values and its impact on DNA repair kinetics and cell survival.

| Parameter | Cell Line / System | Value | Conditions | Reference |

| PARP Activity IC50 | Chinese Hamster Ovary (CHO) cells | ~50 nM | Cell-based assay | [3][11][12] |

| PARP Activity IC50 | Enzyme Assay | ~30 µM | In vitro biochemical assay | [10] |

| SSB Rejoining Half-Life (t1/2) | CHO cells (H2O2 induced) | ~5 min | H2O2 treatment alone | [9] |

| SSB Rejoining Half-Life (t1/2) | CHO cells (H2O2 induced) | 10 min and 36 min (biphasic) | With 5 mM 3-AB | [9] |

| SSB Rejoining Lifetime | V79 Hamster cells (MMS induced) | 1-2 min | MMS treatment alone | [8] |

| SSB Rejoining Lifetime | V79 Hamster cells (MMS induced) | ~5-10 min (5-fold increase) | With 5 mM 3-AB | [8] |

| Cell Killing (D0) | CHO cells (H2O2 induced) | 880 µM | H2O2 treatment alone | [9] |

| Cell Killing (D0) | CHO cells (H2O2 induced) | 212 µM and 520 µM (biphasic) | With 5 mM 3-AB post-treatment | [9] |

Note: IC50 values can vary significantly between cell-based and purified enzyme assays due to factors like cell permeability and NAD+ concentration.

Key Experimental Protocols

PARP Activity Assay (Colorimetric/Fluorometric)

This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle: Histone-coated plates are incubated with cell lysate or purified PARP enzyme, activated DNA, and biotinylated NAD+. Active PARP transfers biotinylated ADP-ribose to the histones. The incorporated biotin is then detected using streptavidin-HRP and a colorimetric or fluorometric substrate.[13] The signal intensity is proportional to PARP activity.

Detailed Methodology:

-

Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

-

Reagent Preparation:

-

Cell Lysate: Harvest cells and prepare a nuclear or whole-cell extract using a suitable lysis buffer. Determine total protein concentration via a BCA assay.[4]

-

Reaction Buffer: Prepare a PARP reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Activated DNA: Use commercially available activated DNA to stimulate PARP activity.[13]

-

Biotinylated NAD+: Prepare a working solution of biotinylated NAD+.

-

3-AB Control: Prepare serial dilutions of this compound to serve as an inhibitor control.

-

-

Assay Procedure:

-

Add 50 µL of cell lysate (containing 10-50 µg of protein) or purified PARP1 enzyme (e.g., 50 ng) to each well.[13]

-

Add test compounds (e.g., 3-AB) or vehicle control.

-

Initiate the reaction by adding a master mix containing reaction buffer, activated DNA, and biotinylated NAD+.[13]

-

Incubate the plate at 37°C for 60 minutes.

-

Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

-

-

Detection:

-

Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.[14]

-

Wash the plate again as in the previous step.

-

Add the HRP substrate (e.g., TMB for colorimetric, or a chemiluminescent substrate).[14]

-

Read the absorbance (e.g., 450 nm) or luminescence using a microplate reader.[14][15]

-

-

Data Analysis: Calculate the percentage of PARP inhibition for 3-AB treated samples relative to the vehicle control. Determine the IC50 value by plotting inhibition versus log[3-AB].

Single-Cell Gel Electrophoresis (Comet Assay)

The Comet Assay is a sensitive method for quantifying DNA strand breaks at the single-cell level. It is used to assess the effect of 3-AB on the rate of DNA repair.[16][17]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving DNA "nucleoids." During electrophoresis under alkaline conditions, relaxed DNA loops containing breaks migrate from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[17][18]

Detailed Methodology:

-

Cell Treatment:

-

Slide Preparation:

-

Mix a suspension of ~10,000 cells with low-melting-point agarose.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify on ice.

-

-

Lysis:

-

Immerse slides in a cold lysis solution (containing high salt, EDTA, and a detergent like Triton X-100) for at least 1 hour at 4°C to lyse cells and unfold the DNA.[18]

-

-

Alkaline Unwinding and Electrophoresis:

-

Place slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (e.g., pH > 13) for ~20-40 minutes to allow DNA to unwind.

-

Apply a voltage (e.g., ~25 V, 300 mA) for 20-30 minutes.[18]

-

-

Neutralization and Staining:

-

Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

-

Visualization and Scoring:

-

Visualize slides using a fluorescence microscope.

-

Capture images and analyze them using specialized software to quantify parameters such as % DNA in the tail, tail length, and tail moment. An increase in these parameters indicates more DNA damage.[19] By comparing the rate of tail moment reduction over time, the inhibitory effect of 3-AB on repair can be quantified.

-

Conclusion

This compound serves as a foundational tool for probing the mechanisms of DNA repair. By competitively inhibiting PARP enzymes, it effectively stalls the repair of single-strand breaks, leading to an accumulation of DNA damage and sensitizing cells to genotoxic agents. The quantitative data on its inhibitory constants and effects on repair kinetics provide a clear picture of its cellular impact. The experimental protocols outlined herein represent standard methodologies for characterizing the activity of 3-AB and other PARP inhibitors, making them essential techniques for researchers in oncology, molecular biology, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chempaign.net [chempaign.net]

- 4. PARP assay [assay-protocol.com]

- 5. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordination of DNA Single Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. championsoncology.com [championsoncology.com]

- 18. re-place.be [re-place.be]

- 19. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 3-Aminobenzamide in PARP1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in cellular processes, most notably DNA repair and the maintenance of genomic stability. Its overactivation is implicated in various pathological conditions, making it a key therapeutic target. 3-Aminobenzamide (3-AB) stands as one of the foundational small molecules used to study and inhibit PARP1 activity. This technical guide provides a comprehensive overview of 3-AB's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its study. By competitively inhibiting the binding of NAD⁺, 3-AB effectively blocks the poly(ADP-ribosyl)ation of proteins, a post-translational modification essential for DNA repair and other cellular functions. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual diagrams of relevant pathways and workflows to serve as a detailed resource for professionals in the field.

Introduction to PARP1 and this compound

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1] Upon detecting DNA strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[2][3] This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate and serves to recruit other DNA repair factors to the site of damage, facilitating processes like base excision repair (BER) and single-strand break repair (SSBR).[3][4]

This compound (3-AB) is a well-characterized and potent inhibitor of PARP enzymes.[5] As one of the earliest discovered PARP inhibitors, it has been instrumental in elucidating the biological functions of PARP1.[4] It acts as a competitive inhibitor, providing a valuable tool for investigating the consequences of PARP1 inhibition in various cellular contexts, from DNA repair and cell death to inflammation and transcriptional regulation.[2][6][7]

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits PARP1 is through competitive inhibition with respect to the enzyme's substrate, NAD⁺.[7]

-

Structural Mimicry : The chemical structure of 3-AB mimics the nicotinamide moiety of NAD⁺. This allows it to bind to the nicotinamide-binding pocket within the catalytic domain of PARP1.[6][8]

-

Blocking Catalysis : By occupying the active site, 3-AB prevents NAD⁺ from binding and thereby blocks the transfer of ADP-ribose units to target proteins.[6][7] This suppresses the formation of PAR polymers (PARylation), which is the principal enzymatic activity of PARP1.[9]

-

Consequences of Inhibition : The inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage.[3] This leads to an accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more cytotoxic double-strand breaks.[10][11] Furthermore, in situations of extreme DNA damage, PARP1 hyperactivation can lead to severe depletion of cellular NAD⁺ and ATP pools, culminating in a necrotic form of cell death known as parthanatos.[9] By blocking this overactivation, 3-AB can be protective in certain contexts, such as ischemia-reperfusion injury.[6][7]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of 3-AB against PARP is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions and cell type used.

| Inhibitor | Target | IC50 Value | Assay/Cell Type | Reference |

| This compound | PARP | ~50 nM | CHO cells | [5][6][12][13] |

| This compound | PARP | ~30 µM | Biochemical Assay | [14] |

| This compound | Poly ADP-Ribose Synthetase | 50 µM (90% inhibition) | Biochemical Assay | [9] |

Note: The significant variation in reported IC50 values highlights the differences between cell-based and biochemical assays. The lower nanomolar value reflects potency within a cellular context, while micromolar values are common in purified enzyme assays.

Signaling Pathways and Cellular Processes Modulated by 3-AB

Role in DNA Damage Response

PARP1 is a first responder to DNA single-strand breaks (SSBs).[1] Its inhibition by 3-AB has profound effects on genome integrity. By preventing PARylation, 3-AB delays the rejoining of DNA strand breaks, effectively stalling the repair process.[10][11] This disruption of the DNA damage response is a key mechanism by which PARP inhibitors can enhance the cytotoxicity of DNA-damaging agents like alkylating agents and ionizing radiation.[7]

Caption: Inhibition of PARP1-mediated DNA repair by this compound.

Regulation of Cell Death Pathways

3-AB influences multiple cell death modalities, primarily by modulating PARP1's role in cellular energy homeostasis and apoptosis.

-

Prevention of Parthanatos : Excessive DNA damage triggers PARP1 hyperactivation, leading to rapid depletion of NAD⁺ and ATP, which culminates in cell death known as parthanatos.[9][15] 3-AB can prevent this energy crisis and subsequent cell death by inhibiting PARP1.[9][16] This is particularly relevant in conditions like ischemia-reperfusion injury and neurodegenerative disorders.[6][9]

-

Modulation of Apoptosis : By preventing the repair of DNA damage, 3-AB can enhance apoptosis induced by genotoxic agents.[14] However, in some models, 3-AB has been shown to protect against apoptosis. For instance, it can prevent UV-B-induced apoptosis by affecting the cytoskeleton and cell adhesion.[17] It can also inhibit apoptosis in a caspase-independent manner.[5]

Caption: this compound prevents Parthanatos by inhibiting PARP1 hyperactivation.

Influence on Cell Cycle Control

PARP1 activity is also linked to cell cycle regulation. Studies have shown that 3-AB can suppress the G1 cell cycle arrest that typically occurs after gamma-irradiation.[18][19] This effect may be mediated through the partial inhibition of p53-dependent transcriptional activation of downstream targets like Waf1/Cip1/p21 and Mdm2.[18][19] This suggests that PARylation is involved in the signal transduction cascade downstream of p53 following DNA damage.[19]

Detailed Experimental Protocols

PARP Activity Assay (Radiometric)

This protocol measures PARP activity by quantifying the incorporation of radiolabeled NAD⁺ into acid-precipitable macromolecules.[12][13]

Materials:

-

Cell lysate or purified PARP1 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

[³²P]-NAD⁺ or [³H]-NAD⁺

-

This compound (for inhibitor control)

-

Ice-cold 20% Trichloroacetic Acid (TCA)

-

Ice-cold 10% Trichloroacetic Acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix for each sample. For a 50 µL final volume, combine:

-

25 µL of 2x Assay Buffer

-

5 µL of Activated DNA (1 mg/mL)

-

5 µL of cell lysate (containing ~20 µg of protein) or purified PARP1

-

5 µL of 3-AB or vehicle control at desired concentrations

-

5 µL of distilled water

-

-

Initiate Reaction: Add 5 µL of radiolabeled NAD⁺ (e.g., 1 µCi [³²P]-NAD⁺) to each tube to start the reaction.

-

Incubation: Incubate the reactions at 37°C for 10-60 minutes.[12][13]

-

Precipitation: Stop the reaction by adding 200 µL of ice-cold 20% TCA. Vortex and incubate on ice for 10 minutes to precipitate proteins.

-

Washing: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Carefully aspirate the supernatant. Wash the pellet twice with 1 mL of ice-cold 10% TCA, centrifuging after each wash.

-

Quantification: Resuspend the final pellet in 100 µL of 2% SDS or a suitable solubilizing agent. Transfer the solution to a scintillation vial, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) in samples treated with 3-AB to the vehicle control to determine the percent inhibition of PARP activity.

Cell Viability Assay (CCK-8)

This protocol assesses the effect of 3-AB on cell viability, particularly in combination with a DNA-damaging agent.[9]

Materials:

-

HEI-OC1 cells (or other cell line of interest)

-

Complete culture medium

-

96-well cell culture plates

-

This compound (3-AB)

-

DNA-damaging agent (e.g., H₂O₂, MMS, or blast overpressure exposure)

-

Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat a subset of wells with various concentrations of 3-AB (e.g., 1 µM to 10 mM) for 1-2 hours.

-

Expose the cells to the DNA-damaging agent (e.g., add H₂O₂ to a final concentration of 400 µM) in the continued presence or absence of 3-AB.[12]

-

Include appropriate controls: untreated cells, cells treated with 3-AB alone, and cells treated with the damaging agent alone.

-

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours).[9]

-

Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability for each condition.

Western Blotting for PARP1 and PAR Levels

This protocol is used to measure changes in PARP1 protein expression and its activity (PAR polymer formation).[9]

Materials:

-

Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP1, anti-PAR, anti-β-Actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1 at 1:1000, anti-PAR at 1:1000, or anti-β-Actin at 1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the levels of PARP1 and PAR to the β-Actin loading control. An increase in PAR signal indicates PARP activation, which should be diminished by 3-AB treatment.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating the role of 3-AB in modulating the cellular response to a genotoxic agent.

Caption: Workflow for studying the effects of 3-AB on genotoxin-treated cells.

Conclusion

This compound remains a cornerstone tool for cellular and molecular biology research focused on PARP1. Its well-defined mechanism as a competitive inhibitor of NAD⁺ allows for the precise investigation of PARP1's role in a multitude of cellular functions. By inhibiting PARylation, 3-AB critically impairs DNA repair, modulates cell death pathways like parthanatos and apoptosis, and influences cell cycle progression. While newer, more potent, and selective PARP inhibitors have been developed for clinical applications, 3-AB's extensive history of use and broad characterization ensure its continued value in preclinical research. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies of PARP1 biology and its therapeutic implications.

References

- 1. PARP1 - Wikipedia [en.wikipedia.org]

- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chempaign.net [chempaign.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | PARP | TargetMol [targetmol.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 16. Prevention of adriamycin-induced interphase death by this compound and nicotinamide in a human promyelocytic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound protects cells from UV-B-induced apoptosis by acting on cytoskeleton and substrate adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oatext.com [oatext.com]

- 19. oatext.com [oatext.com]

3-Aminobenzamide and Its Effect on Apoptosis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzamide (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), plays a multifaceted role in the regulation of apoptosis. By competitively binding to the NAD+ site of PARP enzymes, 3-AB prevents the extensive poly(ADP-ribosyl)ation (PARylation) of nuclear proteins that occurs in response to DNA damage. This inhibition has profound consequences on cellular fate, modulating both caspase-dependent and caspase-independent apoptotic pathways. This technical guide provides a comprehensive overview of the mechanisms through which 3-AB influences apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.

Introduction to this compound and PARP Inhibition

This compound is a small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARPs are crucial for cellular homeostasis, with their primary role being the detection and signaling of DNA single-strand breaks, thereby facilitating DNA repair. Upon detection of DNA damage, PARP-1, the most abundant and well-studied member of the family, undergoes a conformational change and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.

However, in the face of extensive DNA damage, hyperactivation of PARP-1 can lead to a rapid depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as parthanatos. 3-AB, by mimicking the nicotinamide moiety of NAD+, competitively inhibits the catalytic activity of PARP, thus preventing this energy crisis and influencing the cell's decision to undergo apoptosis or other forms of cell death.[1][2]

Quantitative Data on this compound's Efficacy

The inhibitory and modulatory effects of this compound on PARP activity and apoptosis are dose-dependent and vary across different cell types and experimental conditions.

| Parameter | Cell Line/Model | Value/Effect | Reference |

| PARP Inhibition | |||

| IC50 | Chinese Hamster Ovary (CHO) cells | ~50 nM | [3][4] |

| IC50 | In vitro PARP assay | ~30 µM | [5] |

| PARP Activity Inhibition | CHO cells (>1 µM 3-AB) | >95% inhibition | [3][4] |

| PARP Activity Inhibition | HEI-OC1 auditory hair cells (50 µM 3-AB) | 90% inhibition | [6] |

| Apoptosis Modulation | |||

| DNA Fragmentation | Rat Retina (Ischemia/Reperfusion) | Inhibition of DNA laddering at 10 mM | [7] |

| Cell Viability | HEI-OC1 auditory hair cells (3 mM 3-AB, 24h) | Significant support of cell viability | [6] |

| Anti-apoptotic Effect | Gamma-irradiated rats | Protection against apoptosis at 5 and 10 mg/kg | [8] |

| Caspase-3 Expression | Gamma-irradiated rats | Reduction in increased Caspase-3 expression at 5 and 10 mg/kg | [8] |

Core Signaling Pathways Modulated by this compound

The influence of 3-AB on apoptosis is primarily mediated through its inhibition of PARP, which has downstream effects on several key signaling pathways.

PARP-Mediated Cell Death (Parthanatos) and its Inhibition by 3-AB

Under conditions of severe DNA damage, the hyperactivation of PARP-1 leads to a rapid depletion of cellular NAD+ and, consequently, ATP. This energy crisis results in mitochondrial dysfunction and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to induce caspase-independent cell death, termed parthanatos. 3-AB blocks this pathway at its inception by preventing PARP hyperactivation, thereby preserving cellular energy stores and preventing AIF translocation.

Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeability of the mitochondrial outer membrane. Pro-apoptotic members, such as Bax, promote the release of cytochrome c from the mitochondria, which then activates the caspase cascade. Anti-apoptotic members, like Bcl-2, prevent this release. 3-AB has been shown to influence the expression of Bcl-2 family proteins, although the effects can be context-dependent. In some models, 3-AB treatment leads to an upregulation of the anti-apoptotic Bcl-2 and a downregulation of the pro-apoptotic Bax, thereby promoting cell survival.

Crosstalk with the Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway. While 3-AB's primary effects are on the intrinsic and PARP-mediated pathways, its ability to preserve cellular ATP levels can influence the cell's ability to execute the energy-dependent process of apoptosis initiated by the extrinsic pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on apoptosis.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Workflow:

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[9]

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound, with or without an apoptosis-inducing agent.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[10]

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.[9]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

-

Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Induce apoptosis in cell cultures with and without 3-AB treatment.

-

Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.[11]

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.[12]

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.[13]

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[13]

-

Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[13]

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Workflow:

Protocol:

-

Induce apoptosis and treat cells with 3-AB.

-

Collect 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.[14]

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[14]

-

Determine protein concentration of the lysates.

-

Add 50-200 µg of protein per well of a 96-well plate. Adjust volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[14]

-

Add 5 µL of 4 mM DEVD-pNA substrate.[14]

-

Incubate at 37°C for 1-2 hours.[14]

-

Read the absorbance at 405 nm using a microplate reader.

Western Blotting for PARP Cleavage and Bcl-2 Family Proteins

This technique is used to detect the cleavage of PARP by caspases, a hallmark of apoptosis, and to assess the expression levels of Bcl-2 family proteins.

Workflow:

Protocol:

-

Prepare cell lysates from treated and control cells using RIPA buffer.[15]

-

Determine protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PARP (to detect both full-length 116 kDa and cleaved 89 kDa fragments), Bcl-2, Bax, or AIF overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Workflow:

Protocol:

-

Culture cells in a 96-well plate, chamber slides, or culture dish.[17]

-

Treat cells with 3-AB and/or an apoptosis-inducing agent.

-

Add JC-1 staining solution (final concentration 2 µM) to the cells and incubate at 37°C for 15-30 minutes.[18]

-

Wash the cells twice with assay buffer.[19]

-

Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.[17]

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).

-

Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm).

-

Conclusion

This compound is a powerful tool for studying the intricate pathways of apoptosis. Its primary role as a PARP inhibitor places it at a critical juncture in the cellular response to DNA damage, allowing it to prevent the catastrophic energy depletion that leads to parthanatos and to modulate the delicate balance of pro- and anti-apoptotic signals in the intrinsic pathway. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of modulating PARP activity in the context of apoptosis. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies for a range of diseases, from cancer to neurodegenerative disorders.

References

- 1. broadpharm.com [broadpharm.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempaign.net [chempaign.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Poly ADP-Ribose Polymerase-1 inhibition by this compound recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of this compound, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-apoptotic effect of this compound, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. kumc.edu [kumc.edu]

- 14. abcam.com [abcam.com]

- 15. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem-agilent.com [chem-agilent.com]

The Role of 3-Aminobenzamide in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminobenzamide (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), plays a significant role in inducing cell cycle arrest, primarily at the G2/M checkpoint, and to a lesser extent, at the G1 checkpoint. Its mechanism of action is intrinsically linked to the cellular DNA Damage Response (DDR). By inhibiting PARP-mediated repair of single-strand DNA breaks (SSBs), 3-AB leads to the accumulation of these lesions. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). The persistence of DSBs triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling cascades. These pathways, in turn, activate downstream effector kinases, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), which orchestrate a halt in cell cycle progression to allow for DNA repair. This guide provides an in-depth technical overview of the molecular mechanisms underlying 3-AB-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: PARP Inhibition and DNA Damage Accumulation

This compound competitively inhibits the enzymatic activity of PARP, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1] Inhibition of PARP by 3-AB leads to the accumulation of unrepaired SSBs. When the cell enters the S phase, the replication machinery encounters these SSBs, leading to the collapse of replication forks and the formation of DSBs.[2][3] It is the accumulation of these DSBs that serves as the primary signal for the activation of the DNA Damage Response (DDR) and subsequent cell cycle arrest.

Signaling Pathways in this compound-Induced Cell Cycle Arrest

The cellular response to 3-AB-induced DNA damage is primarily mediated by the ATM/ATR and Chk1/Chk2 signaling pathways.

G1 Checkpoint Arrest

In response to DNA damage, 3-AB can influence the G1 checkpoint, largely through the p53 signaling pathway. PARP activity has been implicated in the transcriptional activation of p53 downstream targets.[4] Inhibition of PARP by 3-AB has been shown to suppress the induction of p21 (Waf1/Cip1) and Mdm2, both of which are critical for p53-mediated G1 arrest.[5] However, the effect of 3-AB on G1 arrest can be cell-type dependent and is often less pronounced than its impact on the G2/M checkpoint.[4]

G2/M Checkpoint Arrest

The most significant effect of this compound on the cell cycle is the potentiation of G2/M arrest.[3][6] This is a direct consequence of the accumulation of DSBs during the S and G2 phases.

The signaling cascade leading to G2/M arrest is as follows:

-

ATM/ATR Activation: DSBs are recognized by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates the ATM kinase. Stalled replication forks and regions of single-stranded DNA resulting from DSB processing activate the ATR kinase.[7][8]

-

Chk1/Chk2 Activation: Activated ATM and ATR phosphorylate and activate the downstream effector kinases, Chk1 and Chk2.[9]

-

Inhibition of Cyclin B1-CDK1 Complex: The active Cyclin B1-CDK1 complex is the master regulator of entry into mitosis. Activated Chk1 and Chk2 inhibit this complex through multiple mechanisms:

-

CDC25 Phosphatase Inhibition: Chk1 and Chk2 phosphorylate and inactivate the CDC25 family of phosphatases. CDC25 is responsible for removing inhibitory phosphates from CDK1, a necessary step for its activation.[10]

-

Wee1/Myt1 Kinase Activation: The DNA damage checkpoint can also lead to the activation of Wee1 and Myt1 kinases, which add inhibitory phosphates to CDK1.[11]

-

Cyclin B1 Sequestration: In some contexts, p21 can mediate the nuclear retention of inactive Cyclin B1-CDK1 complexes, preventing their activation and access to cytoplasmic and centrosomal substrates.[11]

-

This concerted inhibition of the Cyclin B1-CDK1 complex prevents the cell from entering mitosis, leading to a sustained G2 arrest.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize quantitative data from studies investigating the effects of this compound on cell cycle distribution.

Table 1: Effect of this compound on Cell Cycle Distribution in Chinese Hamster Ovary (CHO) Cells

| Treatment Condition | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | 55 | 35 | 10 | [12] |

| 10 mM 3-AB (54h) | Delayed entry | Extended | Increased | [12] |

Note: The referenced study reported a dose-dependent overall cell cycle delay approaching 9 hours after a 54-hour exposure to 10 mM 3-AB, with an extended S phase and a delay in entry into S phase.

Table 2: Effect of this compound in Combination with Gamma-Irradiation on Cell Cycle Arrest in Mouse Embryonic Fibroblasts

| Treatment Condition | % G1 Arrest | % G2 Arrest | Reference |

| Gamma-Irradiation | Observed | Observed | [4] |

| 4 mM 3-AB + Gamma-Irradiation | Decreased | Enhanced | [4] |

Note: This study highlights that 3-AB pretreatment suppresses G1 arrest while enhancing G2 arrest following gamma-irradiation.

Table 3: Inhibition of PARP Activity by this compound

| Cell Line | 3-AB Concentration | % Inhibition of NAD Decrease | Reference |

| C3D2F1 3T3-a | 1 mM | ~40% | [13] |

| C3D2F1 3T3-a | 4 mM | ~100% | [13] |

Note: The decrease in intracellular NAD+ levels following DNA damage is an indicator of PARP activity. 3-AB effectively prevents this decrease, confirming its inhibitory action on PARP.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells of interest

-

This compound (3-AB)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentration of 3-AB for the specified duration. Include appropriate vehicle controls.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS.

-

Fixation: Centrifuge the cells again and resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (overnight is recommended).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA. Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting the fluorescence data from at least 10,000 cells per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle-Related Proteins

This protocol describes the detection of key proteins involved in cell cycle regulation, such as p21, Cyclin B1, and CDK1, by Western blotting.

Procedure:

-

Protein Extraction: Following treatment with 3-AB, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PARP Activity Assay

This assay measures the activity of PARP by quantifying the incorporation of NAD+ into acid-precipitable macromolecules.

Procedure:

-

Cell Permeabilization: Treat cells with a permeabilization buffer containing digitonin to allow entry of the assay components.

-

Reaction Mix: Prepare a reaction mix containing biotinylated NAD+, activated DNA (to stimulate PARP activity), and a reaction buffer.

-

Incubation: Add the reaction mix to the permeabilized cells and incubate at 37°C to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of nuclear proteins.

-

Stopping the Reaction: Stop the reaction by adding a high concentration of this compound or by acid precipitation.

-

Detection: The incorporated biotinylated ADP-ribose can be detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate. The signal intensity is proportional to the PARP activity.

Immunofluorescence for γH2AX

This protocol is for visualizing and quantifying the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

Procedure:

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish. Treat with 3-AB as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.[15]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct γH2AX foci per nucleus can be quantified to assess the level of DNA double-strand breaks.

Conclusion

This compound serves as a powerful tool for studying the intricate relationship between DNA repair, DNA damage signaling, and cell cycle control. Its ability to inhibit PARP and consequently induce a robust G2/M arrest makes it a valuable compound for both basic research and as a potential adjunct in cancer therapy. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for professionals in the field to further explore and leverage the functions of this compound in their research and development endeavors.

References

- 1. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. oatext.com [oatext.com]

- 6. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioengineer.org [bioengineer.org]

- 9. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminobenzamide: A Technical Guide to its Application in Base Excision Repair Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzamide (3-AB) is a well-established and widely utilized small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Its ability to interfere with the cellular response to DNA damage has made it an invaluable tool for dissecting the intricacies of DNA repair pathways, particularly the Base Excision Repair (BER) system. This technical guide provides an in-depth overview of 3-AB, its mechanism of action, and its practical application in the study of BER, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Role of PARP in Base Excision Repair

Base Excision Repair is a crucial cellular mechanism for correcting single-base DNA damage, such as oxidation, deamination, and alkylation. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by an AP endonuclease, followed by DNA synthesis and ligation to restore the DNA strand's integrity.

Poly(ADP-ribose) polymerase 1 (PARP-1) plays a critical role in the BER pathway. Upon detecting a single-strand break (SSB), an intermediate in the BER process, PARP-1 binds to the DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, thereby facilitating the repair process.

This compound as a PARP Inhibitor

This compound functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+. By binding to the catalytic domain of PARP, 3-AB prevents the transfer of ADP-ribose units to target proteins, effectively blocking PARylation. This inhibition of PARP activity has profound consequences for BER and overall cellular function.

The inhibition of PARP by 3-AB leads to the trapping of PARP-1 on the DNA at the site of the single-strand break. This trapped PARP-DNA complex can be more cytotoxic than the unrepaired SSB itself, as it can interfere with DNA replication and lead to the formation of more complex and lethal double-strand breaks. This mechanism is the basis for the use of PARP inhibitors as anti-cancer agents, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to the activity and effects of this compound in various experimental settings.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~50 nM | Chinese Hamster Ovary (CHO) cells | [1][2] |

| IC50 | ~30 µM | In vitro PARP assay | [3] |

Table 2: Potentiation of DNA Damaging Agents by this compound

| DNA Damaging Agent | Cell Line | Potentiation Factor | Reference |

| Temozolomide | Mer+/MMR+ human tumor cells | 1.35- to 1.59-fold | |

| Temozolomide | Mer+/MMR- human tumor cells | 2.20- to 3.12-fold | [4] |

| Hydrogen Peroxide (H2O2) | Chinese Hamster Ovary (CHO) cells | Significant increase in cytotoxicity | |

| Methylmethanesulfonate (MMS) | Human cell lines | 1.7- to 3.8-fold | [5] |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Human cell lines | 1.7- to 3.8-fold | [5] |

Table 3: Effects of this compound on DNA Repair Kinetics

| DNA Damaging Agent | Cell Line | Effect on DNA Strand Break Rejoining | Reference |

| Hydrogen Peroxide (H2O2) | Chinese Hamster Ovary (CHO) cells | Slower and biphasic rejoining (t1/2 of ~10 and 36 min with 3-AB vs. ~5 min without) | [6] |

| Alkylating agents | Human fibroblasts | Delay in the rejoining of induced breaks | [7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study base excision repair are provided below.

PARP Activity Assay

This assay measures the enzymatic activity of PARP and its inhibition by 3-AB.

Materials:

-

PARP Assay Kit (e.g., Universal Colorimetric PARP Assay Kit)[8]

-

This compound (stock solution in ethanol)[9]

-

Cell or tissue extracts

-

96-well plate

-

Plate reader

Protocol:

-

Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

-

Blocking: Block the wells to prevent non-specific binding.

-

Inhibitor Addition: Serially dilute the this compound stock solution with 1X PARP Buffer and add to the designated wells. A typical concentration range for 3-AB is 2 µM to 10 mM.[8][9]

-

Ribosylation Reaction: Add the PARP enzyme (or cell/tissue extract containing PARP) and the PARP cocktail (containing biotinylated NAD+) to the wells. Do not premix the enzyme and the cocktail to avoid auto-ribosylation of PARP.[8]

-

Incubation: Incubate the plate at room temperature to allow the PARP-mediated ribosylation to occur.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP to the wells, which will bind to the biotinylated PAR incorporated onto the histones.

-

Measure the signal using a plate reader. The signal intensity is proportional to the PARP activity.

-

-

Data Analysis: Calculate the percent inhibition of PARP activity by 3-AB compared to the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells. Pre-treatment with 3-AB can enhance the detection of DNA damage by inhibiting its repair.[10]

Materials:

-

Microscope slides

-

Normal melting point agarose

-

Low melting point agarose

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Cell Preparation: Treat cells with a DNA damaging agent in the presence or absence of this compound. Harvest the cells.

-

Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[11]

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA. The negatively charged DNA will migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[11]

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using comet scoring software.

Cell Survival Assay

This assay determines the effect of this compound on the cytotoxicity of DNA damaging agents.

Materials:

-

Cell culture plates

-

Cell culture medium and supplements

-

DNA damaging agent of interest

-

This compound

-

Method for assessing cell viability (e.g., MTT assay, crystal violet staining, or clonogenic assay)

Protocol:

-

Cell Seeding: Seed cells into a multi-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with the DNA damaging agent at various concentrations, either alone or in combination with a fixed concentration of this compound. Include appropriate controls (untreated cells, cells treated with 3-AB alone).

-

Incubation: Incubate the cells for a specific period, allowing the treatment to take effect.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance.

-

Crystal Violet Staining: Fix the cells and stain them with crystal violet. The dye stains the attached, viable cells. Elute the dye and measure the absorbance.

-

Clonogenic Assay: After treatment, re-plate a known number of cells and allow them to grow for 1-2 weeks to form colonies. Fix and stain the colonies, and count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the percentage of cell survival for each treatment condition relative to the untreated control. Plot the dose-response curves and determine the IC50 values. The potentiation factor can be calculated as the ratio of the IC50 of the DNA damaging agent alone to the IC50 in the presence of 3-AB.[4]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound in studying base excision repair.

Caption: The Base Excision Repair (BER) pathway for repairing single-base DNA damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PARP | TargetMol [targetmol.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of cytotoxicity by this compound in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. This compound--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

Initial Characterization of 3-Aminobenzamide in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzamide (3-AB) is a first-generation small molecule inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, facilitating DNA repair, and regulating genomic stability. In the context of oncology, the inhibition of PARP has emerged as a promising therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth overview of the initial characterization of 3-AB in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[1] Upon DNA damage, particularly single-strand breaks (SSBs), PARP is recruited to the site of the lesion and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors. By blocking the catalytic activity of PARP, 3-AB prevents the formation of PAR chains, thereby impairing the efficient repair of SSBs. Unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with compromised DSB repair pathways, such as homologous recombination deficiency (HRD), the accumulation of DSBs can trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

Data Presentation

The following tables summarize the quantitative effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| CHO | Chinese Hamster Ovary | ~50 nM | [2] |

| General | Not Specified | ~30 µM |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | 3-AB Concentration | Effect | Quantitative Data | Reference |

| CHO | Chinese Hamster Ovary | 10 mM | Cell Cycle Delay | 9-hour delay after 54h exposure | [3] |

| C3D2F1 3T3-a | Mouse Embryonic Fibroblast | 4 mM | Suppression of G1 arrest | Not specified | [4] |

| U2OS | Human Osteosarcoma | Time- and dose-dependent | Suppression of cell growth, induction of apoptosis | Not specified | [1] |

| A431 | Human Epidermoid Carcinoma | Not specified | Antiproliferative, induces apoptosis | Not specified | [5] |

| HL-60 | Human Promyelocytic Leukemia | Not specified | Prevention of adriamycin-induced interphase death | Not specified | [6] |

Signaling Pathways

The inhibition of PARP by this compound has significant downstream consequences on cellular signaling pathways, most notably the p53 and TGF-β pathways, which are central to the regulation of cell cycle, apoptosis, and DNA repair.

PARP Inhibition and DNA Damage Response

The primary effect of 3-AB is the disruption of the DNA damage response (DDR). This can be visualized as a workflow.

Figure 1: Workflow of 3-AB's impact on the DNA damage response.

Crosstalk with p53 and TGF-β Signaling

PARP inhibition by 3-AB can influence the p53 and TGF-β signaling pathways. PARP1 is known to regulate the stability and activity of p53. Inhibition of PARP can lead to the accumulation of DNA damage, which in turn activates p53, leading to cell cycle arrest or apoptosis. The TGF-β pathway, which plays a dual role in cancer, can also be modulated by PARP activity.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Low doses of this compound, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of adriamycin-induced interphase death by this compound and nicotinamide in a human promyelocytic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 3-Aminobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzamide (3-AB), a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant subject of investigation for its neuroprotective properties across a spectrum of neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and therapeutic potential of 3-AB. By competitively binding to the catalytic domain of PARP, 3-AB mitigates the detrimental overactivation of this enzyme, a key event in the pathophysiology of neuronal damage triggered by oxidative stress, inflammation, and excitotoxicity. This document summarizes the quantitative evidence of 3-AB's efficacy in preclinical models of cerebral ischemia, traumatic brain injury, neuroinflammation, Parkinson's disease, and Alzheimer's disease. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, critical signaling pathways modulated by 3-AB are visualized through detailed diagrams, offering a clear perspective on its molecular interactions. This guide is intended to be a comprehensive resource for researchers and drug development professionals dedicated to advancing novel neuroprotective strategies.

Introduction: The Role of PARP in Neurodegeneration

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair and the maintenance of genomic stability.[1] However, in the context of neurological insults such as stroke, trauma, and chronic neurodegenerative diseases, excessive DNA damage leads to the hyperactivation of PARP-1.[2][3] This overactivation initiates a cascade of detrimental events, including the depletion of cellular energy reserves (NAD+ and ATP), mitochondrial dysfunction, and ultimately, a form of programmed cell death known as parthanatos.[3][4] The inhibition of PARP-1 has therefore become a promising therapeutic strategy to interrupt this cell death pathway and confer neuroprotection.[2] this compound (3-AB) is a well-characterized, first-generation PARP inhibitor that has been instrumental in elucidating the role of PARP-1 in neuronal injury.[1][5]

Mechanism of Action of this compound

The primary mechanism of action of 3-AB is the competitive inhibition of PARP-1.[6] It achieves this by mimicking the nicotinamide moiety of the PARP-1 substrate, NAD+, thereby blocking the synthesis and attachment of poly(ADP-ribose) (PAR) chains to nuclear proteins.[1][6] This inhibition prevents the depletion of NAD+ and ATP, preserving cellular energy metabolism and mitigating the downstream consequences of PARP-1 hyperactivation.[3]

Beyond its direct enzymatic inhibition, 3-AB exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in neurodegeneration. These include the reduction of neuroinflammation, suppression of oxidative stress, and maintenance of blood-brain barrier integrity.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been demonstrated across a range of preclinical models. The following tables summarize the key quantitative findings from these studies.

| Model | Key Findings | Dosage/Concentration | Reference |

| Cerebral Ischemia (Mouse) | 30% decrease in infarct volume. | 40 mg/kg, i.p. | [7] |

| 72% decrease in myeloperoxidase (MPO) activity, an index of neutrophil infiltration. | 40 mg/kg, i.p. | [7] | |

| Bacterial Meningitis (Newborn Piglet) | Significant attenuation of increased cerebrospinal fluid (CSF) lactate concentration. | 30 mg/kg, i.v. | [8] |

| Significant attenuation of CSF leukocytosis. | 30 mg/kg, i.v. | [8] | |